2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- is an organic compound characterized by a cyclohexene ring with a thione group and a 4-chlorophenylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- typically involves the reaction of cyclohexene derivatives with thione and chlorophenylamine groups under controlled conditions. The reaction may require specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of production. Safety measures and environmental considerations are also crucial in industrial settings to minimize risks and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.
Substitution: The chlorophenylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- involves interactions with specific molecular targets and pathways. The thione group may interact with thiol-containing enzymes, affecting their activity. The chlorophenylamino group can influence receptor binding and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one: A related compound with a ketone group instead of a thione.
3-Ethoxy-2-cyclohexen-1-one: Contains an ethoxy group and a ketone.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Features a hydroxybutyl group and a ketone.
Uniqueness
2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl- is unique due to the presence of both a thione group and a chlorophenylamino substituent
Eigenschaften
CAS-Nummer |
72896-09-4 |
---|---|
Molekularformel |
C14H16ClNS |
Molekulargewicht |
265.8 g/mol |
IUPAC-Name |
3-(4-chloroanilino)-5,5-dimethylcyclohex-2-ene-1-thione |
InChI |
InChI=1S/C14H16ClNS/c1-14(2)8-12(7-13(17)9-14)16-11-5-3-10(15)4-6-11/h3-7,16H,8-9H2,1-2H3 |
InChI-Schlüssel |
AXOKZYLAMGCGHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=S)C1)NC2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.